thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)
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Overview
Description
Thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is characterized by the presence of a thiophene ring substituted with chlorine and a chlorophenylthio group, making it a unique and valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) involves several steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . Once the thiophene ring is prepared, it undergoes chlorination and subsequent substitution with the chlorophenylthio group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and the substitution reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as perbenzoic acid to form thiophene 1,1-dioxides.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Perbenzoic acid in chloroform.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
The major products formed from these reactions include thiophene 1,1-dioxides, reduced thiophene derivatives, and substituted thiophene derivatives .
Scientific Research Applications
Thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene 1,1-dioxides: These compounds share a similar thiophene ring structure with oxidation at the sulfur atom.
Chlorophenylthio-substituted thiophenes: These compounds have similar substitution patterns with chlorophenylthio groups.
Uniqueness
Thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) is unique due to its specific substitution pattern and the presence of both chlorine and chlorophenylthio groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H10Cl2O2S2 |
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Molecular Weight |
297.2 g/mol |
IUPAC Name |
(3S,4S)-3-chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide |
InChI |
InChI=1S/C10H10Cl2O2S2/c11-7-1-3-8(4-2-7)15-10-6-16(13,14)5-9(10)12/h1-4,9-10H,5-6H2/t9-,10-/m0/s1 |
InChI Key |
NWPMWWNEXNOQGK-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)Cl)SC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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